Koenigicine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Koenigicine involves palladium(II)-catalyzed oxidative cyclization of a diarylamine and the annulation of a dimethylpyran ring by Lewis acid promoted reaction with prenal as key steps. This method has led to the successful total synthesis of this compound alongside other related pyrano[3,2-a]carbazole alkaloids such as Koenine, Koenimbine, and Koenigine. The process has also facilitated an improved synthetic route to the carbazole alkaloid glycozolidol (Schuster et al., 2015).

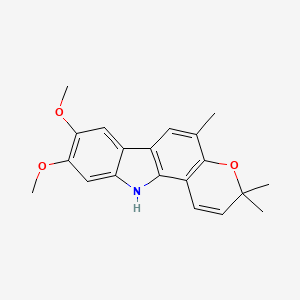

Molecular Structure Analysis

This compound's structure is characterized by a pyrano[3,2-a]carbazole skeleton with oxygenation at specific positions, making it unique among its class. The detailed molecular analysis has been essential in the structural reassignment of related compounds and in guiding synthetic strategies for its and related alkaloids' synthesis.

Chemical Reactions and Properties

The chemical reactivity of this compound involves a variety of functional group transformations and ring-forming reactions. The versatility in its synthesis, as demonstrated by Schuster et al. (2015), indicates a broad range of chemical properties that can be explored for further chemical modifications and applications.

Physical Properties Analysis

While specific studies detailing the physical properties of this compound were not highlighted, the methodologies employed in its synthesis and structural analysis suggest significant stability and solubility characteristics necessary for its isolation and identification. The physical properties likely align with those typical of carbazole alkaloids, including solid-state behavior and optical activity.

Chemical Properties Analysis

This compound exhibits chemical properties consistent with pyrano[3,2-a]carbazole alkaloids, including reactivity towards oxidative conditions and the ability to undergo various organic transformations. Its synthesis from diarylamines and prenal underscores its compatibility with a range of chemical reagents and conditions, facilitating its use as a precursor in synthetic organic chemistry (Schuster et al., 2015).

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Koenigicine, a pyrano[3,2-a]carbazole alkaloid, has been synthesized through key steps like palladium(II)-catalyzed oxidative cyclization and Lewis acid-promoted reactions. These syntheses contribute to an improved understanding of related carbazole alkaloids and enable further pharmacological and chemical studies (Schuster et al., 2015).

Role in Oxidative Stress and Cell Modulation

- In a study focusing on koenimbine, a related compound, its effects on DNA damage and oxidative stress in HepG2 cells were explored. Koenimbine increased DNA damage and reactive oxygen species levels, suggesting potential implications for this compound in similar contexts (Hobani, 2016).

Chemical Synthesis Techniques

- Advanced chemical synthesis methods using molybdenum pentachloride have been developed, which facilitate the construction of carbazoles, including this compound. This showcases the versatility and efficiency of modern synthesis techniques for such complex molecules (Trosien et al., 2014).

Potential Therapeutic Applications

- Research on Murraya koenigii, the plant source of this compound, indicates various pharmacological properties like antihistaminic and anticholinergic activities, which might imply potential therapeutic uses of this compound in related areas (Qureshi et al., 2015).

Implications in Cancer Research

- Alkaloids from Murraya koenigii, including this compound, have been studied for their effects on cancer cells, such as inducing apoptosis and cell cycle arrest in HepG2 cells. These findings suggest a role for this compound in cancer research and therapy (Syam et al., 2011).

Role in Neurological Research

- The effects of mahanimbine, another compound from Murraya koenigii, on lung cancer cells, suggest potential implications for this compound in neurological research, given the similar properties of these alkaloids (Mohan et al., 2013).

Mécanisme D'action

Target of Action

Koenigicine, a carbazole alkaloid found in Murraya koenigii, has been identified to interact with several targets. It has been reported to regulate multiple signaling pathways, including phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT), mammalian target of rapamycin (mTOR), and mitogen-activated protein kinase (MAPK) . In addition, a computational study has suggested that this compound may have potential inhibitory effects against the main protease (Mpro) expressed by SARS-CoV-2 .

Mode of Action

For instance, in the context of SARS-CoV-2, this compound has been suggested to display a unique binding mechanism that shields the catalytic dyad of Mpro, potentially inhibiting the virus’s replication cycle .

Biochemical Pathways

This compound’s interaction with PI3K/AKT, mTOR, and MAPK pathways suggests that it may influence a variety of cellular processes, including cell growth, proliferation, differentiation, and survival . These pathways are crucial in many physiological and pathological conditions, implying that this compound could have broad pharmacological effects.

Pharmacokinetics

A computational study has suggested that this compound and other carbazole alkaloids from murraya koenigii may have favorable physicochemical and adme/t (absorption, distribution, metabolism, excretion, and toxicity) properties that satisfy the criteria for oral bioavailability and druggability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple targets and pathways. For instance, its potential inhibitory effects against SARS-CoV-2’s Mpro suggest that it could restrict viral replication . Moreover, its interaction with PI3K/AKT, mTOR, and MAPK pathways could influence a variety of cellular processes, potentially contributing to its reported antioxidant, antidiabetic, anti-inflammatory, antitumor, and neuroprotective activities .

Action Environment

It is known that the plant source of this compound, murraya koenigii, is used in various traditional medicinal applications, suggesting that the compound may have a degree of stability and efficacy in different environmental and physiological contexts .

Safety and Hazards

While specific safety and hazard data for Koenigicine is not available in the search results, general safety measures for handling chemicals include ensuring adequate ventilation, using personal protective equipment such as safety goggles, protective gloves, and impervious clothing, and having an accessible safety shower and eye wash station .

Analyse Biochimique

Biochemical Properties

Koenigicine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects . Additionally, it interacts with bacterial cell wall synthesis proteins, contributing to its antibacterial properties . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound influences various cellular processes and functions. In adipocytes, this compound has been observed to reduce lipid accumulation, indicating its potential anti-obesogenic effects . It also affects cell signaling pathways, such as those involved in inflammation and insulin signaling, which can impact gene expression and cellular metabolism . Furthermore, this compound has demonstrated cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the catalytic sites of enzymes, such as the main protease of SARS-CoV-2, inhibiting their activity and thereby preventing viral replication . This compound also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress, inflammation, and metabolism . Additionally, it can activate or inhibit signaling pathways by binding to receptors or other signaling molecules.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound remains stable under various conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to this compound in cell cultures has revealed sustained antioxidant and anti-inflammatory effects, although the extent of these effects may diminish over time . In vivo studies have also indicated that this compound can have lasting impacts on cellular function, particularly in reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing blood glucose levels and improving lipid profiles in diabetic animal models . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, this compound is oxidized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can then undergo phase II reactions, such as glucuronidation or sulfation, to increase their solubility and facilitate excretion . This compound also influences metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . In tissues, this compound is distributed based on its affinity for different cell types and its ability to interact with tissue-specific proteins .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . It can also accumulate in the nucleus, influencing gene expression by interacting with nuclear receptors and transcription factors . Additionally, this compound may be targeted to specific organelles, such as mitochondria, where it can modulate mitochondrial function and oxidative stress .

Propriétés

IUPAC Name |

8,9-dimethoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-11-8-14-13-9-16(22-4)17(23-5)10-15(13)21-18(14)12-6-7-20(2,3)24-19(11)12/h6-10,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZVYLWUISSZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC(=C(C=C42)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298965 | |

| Record name | 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Koenigicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

24123-92-0 | |

| Record name | Koenidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24123-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 127151 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024123920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Koenigicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24123-92-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Koenigicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 225 °C | |

| Record name | Koenigicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

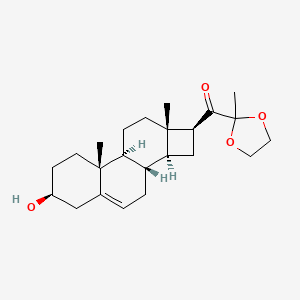

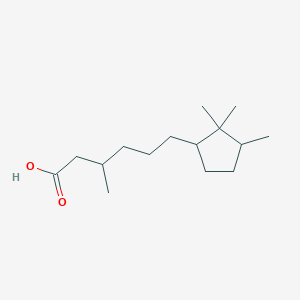

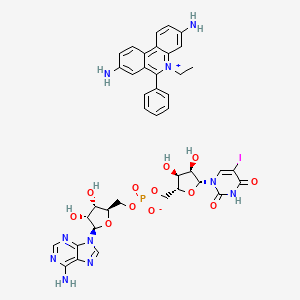

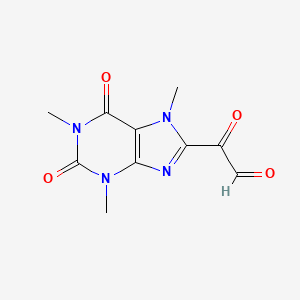

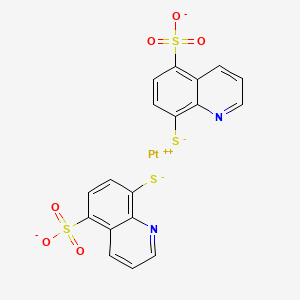

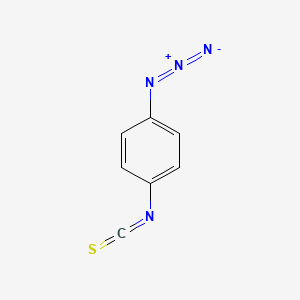

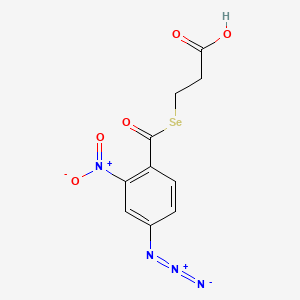

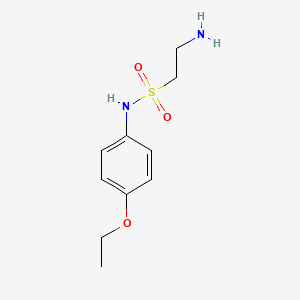

Feasible Synthetic Routes

Q & A

Q1: How does koenigicine interact with its target and what are the downstream effects?

A1: Research suggests that this compound exhibits inhibitory potential against glycosyltransferase, a key enzyme in Streptococcus mutans, a bacterium implicated in dental caries []. Molecular docking studies indicate that this compound demonstrates a strong interaction with glycosyltransferase, potentially hindering its activity []. This inhibition could disrupt the formation of biofilms by S. mutans, offering a potential mechanism for its anticariogenic activity [].

Q2: What is the structural characterization of this compound?

A2: this compound is a pyrano[3,2-a]carbazole alkaloid. While its exact molecular weight can vary slightly based on specific modifications, its molecular formula is generally considered to be C20H19NO4 []. For detailed spectroscopic data, refer to the literature on its isolation and characterization [, ].

Q3: Has this compound shown inhibitory activity against other targets?

A3: Yes, beyond its interaction with S. mutans, this compound has also demonstrated inhibitory activity against pancreatic lipase, an enzyme crucial for fat digestion []. This finding suggests potential applications in addressing conditions related to fat metabolism, although further research is needed [].

Q4: What is known about the structure-activity relationship (SAR) of this compound?

A4: While detailed SAR studies on this compound are limited, research indicates that the presence of the pyrano[3,2-a]carbazole scaffold is likely crucial for its biological activities [, ]. Modifications to this core structure, such as changes in the position and type of substituents, could influence its potency and selectivity towards different targets []. Further investigations are needed to establish a comprehensive SAR profile for this compound.

Q5: Are there any computational studies on this compound and its potential applications?

A5: Yes, computational studies using molecular docking techniques have been employed to explore the interactions of this compound with various biological targets. For instance, research has investigated its potential as a SARS-CoV-2 main protease inhibitor []. These in silico studies provide valuable insights into potential binding modes and guide further experimental validation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.